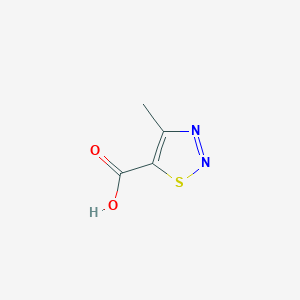

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Übersicht

Beschreibung

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential antimicrobial properties. This compound is characterized by a thiadiazole ring, which consists of sulfur and nitrogen atoms, and a carboxylic acid group attached to the ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl chloroacetate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the thiadiazole ring .

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Fungicides and Pesticides

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is integral in developing fungicides and pesticides. It enhances crop protection against pathogens such as fungi and insects. The compound's effectiveness has been demonstrated in multiple studies, indicating its potential to improve agricultural yields.

| Study | Application | Results |

|---|---|---|

| Zheng et al. (2021) | Anti-TMV Activity | Curative rate of 54.1% against Tobacco Mosaic Virus (TMV) |

| Patent DE2728523C2 | Weed Control | Effective against key weed species without damaging crops like rice and maize |

Pharmaceuticals

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. These compounds are being explored as potential active pharmaceutical ingredients (APIs).

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Compound 15 (with 5-nitro-2-furoyl moiety) | 1.95–15.62 µg/mL | 1–4 µg/mL |

| Reference Drug (Nitrofurantoin) | Varies | Varies |

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of the compound, confirming that certain derivatives possess stronger activity than established antibiotics like nitrofurantoin against specific bacterial strains .

Material Science

Novel Materials Development

The compound is utilized in synthesizing new materials, including polymers and coatings that demonstrate enhanced chemical resistance and durability. This application is crucial for industries requiring long-lasting materials resistant to harsh environments.

Analytical Chemistry

Reagent for Detection

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other compounds. Its role in environmental monitoring and quality control is pivotal for ensuring safety standards in various industries.

Research and Development

Synthetic Chemistry Advancements

This compound is a valuable tool in laboratories for studying chemical reactions and mechanisms. Its unique structure allows researchers to explore new synthetic pathways and develop innovative chemical processes.

Wirkmechanismus

The antimicrobial activity of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall formation, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide

- 2-Methyl-1,3-thiazole-4-carboxylic acid

- 4-Chlorobenzyl-1,3-thiazole-5-carboxylic acid

Uniqueness

This compound stands out due to its unique combination of a thiadiazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potent antimicrobial properties make it a valuable compound in both research and industrial applications .

Biologische Aktivität

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (MTC) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores the various biological properties of MTC, including its antimicrobial, antifungal, and herbicidal activities, supported by research findings and case studies.

Structural Characteristics

This compound is characterized by a thiadiazole ring with a carboxylic acid functional group. Its molecular formula is , and it has a melting point range of 174–178 °C. The presence of the methyl group and the carboxylic acid enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of MTC exhibit significant antimicrobial properties, particularly against Gram-positive bacteria.

Key Findings:

- A study reported that certain derivatives of MTC displayed minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against various strains of Staphylococcus aureus , outperforming standard antibiotics like nitrofurantoin .

- Compound 15 from this study showed a lethal effect (MBC/MIC = 1–4 µg/mL) against S. aureus strains ATCC 25923 and ATCC 43300, indicating its potential as a potent antimicrobial agent .

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound 15 | S. aureus ATCC 25923 | 1.95 | 3.91 |

| Compound 15 | S. epidermidis ATCC 12228 | 7.81 | 15.62 |

| Compound X | E. coli ATCC 25922 | 125 | >1000 |

Antifungal Activity

MTC and its derivatives have also shown promising antifungal activity.

Research Insights:

- In a preliminary bioassay, MTC exhibited moderate to strong fungicidal activity against six fungal strains at a concentration of 50 µg/mL . This positions MTC as a potential candidate for developing antifungal agents.

Herbicidal Properties

The herbicidal potential of MTC has been explored in various formulations.

Case Studies:

- A patent describes the use of MTC derivatives as herbicides and growth regulators, demonstrating effective control over unwanted plant growth . The compound's activity is attributed to its ability to disrupt metabolic processes in target plants.

The biological activity of MTC is thought to stem from its ability to interact with bacterial enzymes and cellular structures, leading to cell death or inhibition of growth. The lipophilicity of the compound plays a crucial role in this mechanism, influencing its absorption and distribution within biological systems .

Eigenschaften

IUPAC Name |

4-methylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHQOYLPBUYHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362538 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-21-0 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in inducing systemic acquired resistance (SAR) in plants?

A: While the exact mechanism remains under investigation, research suggests that this compound (SV-03), a metabolite of the plant activator tiadinil, triggers SAR independently of salicylic acid accumulation. [, ] This suggests that SV-03 activates the SAR signaling pathway at a point downstream of salicylic acid, potentially interacting with other signaling molecules or regulatory elements. [] Further research is needed to fully elucidate the specific targets and downstream effects of SV-03 within the plant's immune response.

Q2: How does the structure of this compound derivatives affect their antimicrobial activity?

A: Studies exploring the structure-activity relationship (SAR) of this compound derivatives have shown that modifications to the molecule can significantly impact its antimicrobial activity. [] For instance, introducing a 5-nitro-2-furoyl moiety at a specific position resulted in a derivative (compound 15) with potent activity against Gram-positive bacteria. [] This highlights the importance of specific structural features in influencing the molecule's interaction with bacterial targets and its overall efficacy.

Q3: Beyond its potential as a plant activator and antimicrobial agent, are there other applications for this compound and its derivatives?

A: Researchers have investigated the use of this compound as a building block for various compounds with potential applications beyond plant science and antimicrobial research. For example, it has been incorporated into the synthesis of novel O,O-diethyl N-{4-methyl-[1,2,3]thiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates, some of which exhibited promising herbicidal activity. [] This demonstrates the versatility of this compound as a scaffold for developing compounds with diverse biological activities.

Q4: What analytical techniques are commonly employed to characterize and quantify this compound and its derivatives?

A: Various analytical techniques are used to study this compound and its derivatives. Spectroscopic methods like infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (C13 NMR), and mass spectrometry (MS) are crucial for structural characterization. [, ] Additionally, elemental analysis helps determine the elemental composition. [] Furthermore, techniques like high-performance liquid chromatography (HPLC) can be employed to quantify these compounds in various matrices, playing a crucial role in pharmacokinetic studies and quality control.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.